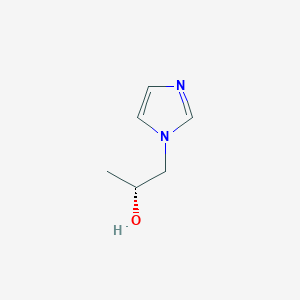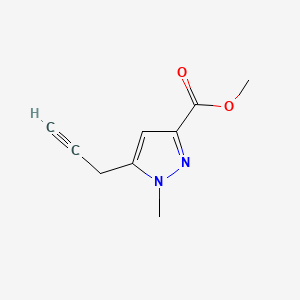
Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-(methylthio)-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(methylthio)propionate: Similar ester structure but lacks the pyrazole ring.
Methyl 3-(methylthio)propionate: Similar to Ethyl 3-(methylthio)propionate but with a methyl ester group.
Ethyl (methylthio)acetate: Contains a methylthio group and an ester but lacks the pyrazole ring.
Uniqueness
Ethyl 3-(methylthio)-1H-pyrazole-5-carboxylate is unique due to the presence of both the pyrazole ring and the methylthio group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 3-methylsulfanyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-6(12-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
JXPVHUMJEORHTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)



![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)



